Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
Description
Chemical Structure and Properties The compound "Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-" (CAS: 6409-51-4; molecular formula: C₁₃H₁₁ClN₂O₄S) features a benzene ring substituted with a sulfonamide group (-SO₂NH-), a chlorine atom at the 4-position, a nitro group (-NO₂) at the 3-position, and a methyl group attached to the sulfonamide nitrogen (N-methyl) . This combination of electron-withdrawing groups (chloro and nitro) and the N-methyl substituent imparts distinct electronic and steric characteristics, influencing its reactivity, solubility, and biological interactions. The nitro group, in particular, enhances acidity at the sulfonamide proton, a critical feature for binding metalloenzymes like carbonic anhydrase (CA) .
For example, chlorination may employ Cl₂ or SO₂Cl₂, while nitration uses HNO₃/H₂SO₄ mixtures. The N-methyl group is introduced via alkylation of the sulfonamide nitrogen using methyl iodide or dimethyl sulfate .
Properties
IUPAC Name |
4-chloro-N-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNGEAKUUOJPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059672 | |
| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-48-4 | |
| Record name | 4-Chloro-N-methyl-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-methyl-3-nitrobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- (CAS Number: 31790-00-8), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of carbonic anhydrase enzymes. The presence of the chloro and nitro substituents enhances its reactivity and biological potential. The molecular formula is CHClNOS.
Carbonic Anhydrase Inhibition:
Research indicates that derivatives of benzenesulfonamide can inhibit carbonic anhydrase (CA) enzymes, specifically CA IX, which is implicated in tumor growth and metastasis. Studies have shown that 4-chloro-N-methyl-3-nitro-benzenesulfonamide exhibits selective inhibition of CA IX with an IC value ranging from 10.93 to 25.06 nM, indicating significant potential as an anticancer agent .
Cytotoxicity and Apoptosis:
In vitro studies on various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), demonstrated that this compound induces apoptosis at low concentrations. The mechanism involves increased annexin V-FITC positivity, suggesting that the compound promotes programmed cell death effectively .
Biological Activity Overview
The biological activities of benzenesulfonamide, 4-chloro-N-methyl-3-nitro-, can be summarized as follows:
| Activity | Description | IC |
|---|---|---|
| Carbonic Anhydrase IX | Selective inhibition leading to reduced tumor growth and metastasis | 10.93 – 25.06 nM |
| Cytotoxicity | Induces apoptosis in cancer cell lines | Low concentrations |
| Antibacterial | Exhibits antibacterial properties against various bacterial strains | Variable |
Case Studies and Research Findings
-
Anticancer Activity:
A study evaluated the effects of several benzenesulfonamide derivatives on MDA-MB-231 cells, revealing that compounds similar to 4-chloro-N-methyl-3-nitro-benzenesulfonamide significantly inhibited cell proliferation and induced apoptosis . -
Cardiovascular Effects:
Another investigation assessed the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives reduced perfusion pressure more effectively than standard treatments . -
Molecular Docking Studies:
Molecular docking studies have demonstrated favorable interactions between benzenesulfonamide derivatives and CA IX, supporting their potential as selective inhibitors for therapeutic applications in oncology .
Scientific Research Applications
Synthesis of Azo Dyes
Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- serves as a precursor for azo dyes, which are widely used in textiles and food industries. The compound's sulfonamide group facilitates the formation of azo linkages through diazotization reactions. These dyes exhibit vibrant colors and are essential in various applications, from fabric dyeing to food coloring.
Table 1: Comparison of Azo Dyes Synthesized from Benzenesulfonamide Derivatives
| Compound Name | Color | Application Area |
|---|---|---|
| Azo Dye 1 (Derived from Compound) | Red | Textile industry |
| Azo Dye 2 (Derived from Compound) | Yellow | Food industry |
| Azo Dye 3 (Derived from Compound) | Blue | Cosmetic products |
Antibacterial Properties
The compound exhibits significant antibacterial activity, attributed to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism makes it a candidate for developing new antimicrobial agents.
Case Study: Antibacterial Efficacy
A study investigated the antibacterial effects of benzenesulfonamide derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 50 μg/mL, indicating potent antibacterial properties.
Inhibition of Carbonic Anhydrase
Recent research has highlighted the potential of benzenesulfonamide, 4-chloro-N-methyl-3-nitro-, as an inhibitor of carbonic anhydrase enzymes, particularly carbonic anhydrase IX. This enzyme is implicated in tumor growth and metastasis, making it a target for cancer therapy.
Table 2: Inhibitory Activity Against Carbonic Anhydrases
| Compound | IC50 (nM) | Selectivity for CA IX |
|---|---|---|
| Compound A | 10.93 | High |
| Compound B | 25.06 | Moderate |
| Benzenesulfonamide | 15.00 | High |
A specific study reported that derivatives of this compound induced apoptosis in MDA-MB-231 breast cancer cells, showcasing its potential as an anti-cancer agent.
Applications in Medicinal Chemistry
The compound is also explored for its role in drug formulation and development due to its favorable pharmacokinetic properties. Its ability to modulate biological pathways makes it a valuable candidate for further research into therapeutic applications.
Case Study: Drug Development
In a recent study focusing on the design of new benzenesulfonamides, compounds derived from benzenesulfonamide, 4-chloro-N-methyl-3-nitro-, demonstrated significant anti-biofilm activity against Klebsiella pneumoniae and other pathogens. This indicates potential use in treating biofilm-associated infections.
Analytical Applications
Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-, can be effectively analyzed using high-performance liquid chromatography (HPLC). The compound's separation characteristics allow for its use in quality control processes within pharmaceutical manufacturing.
Table 3: HPLC Analysis Conditions
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/Water |
| Column Type | Newcrom R1 |
| Detection Method | UV/Vis Spectroscopy |
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Structural and Functional Group Variations
The table below compares key structural features and biological activities of "4-chloro-N-methyl-3-nitrobenzenesulfonamide" with related compounds:
Key Comparative Insights
Electronic Effects :
- The 3-nitro and 4-chloro substituents in the target compound create a strong electron-withdrawing effect, enhancing sulfonamide acidity (pKa ~8–10) compared to derivatives with electron-donating groups like methoxy (-OCH₃) . This acidity is critical for binding zinc in CA isoforms .
- In contrast, ethylamine or pyrazoline substituents (e.g., compounds 33 and 12) introduce basic or hydrogen-bonding sites, altering target selectivity .
Biological Activity :
- Carbonic Anhydrase Inhibition : Nitro-substituted derivatives (e.g., the target compound) show higher CA IX/XII affinity (IC₅₀ < 100 nM) compared to thioether- or benzodioxol-containing analogs (IC₅₀ > 500 nM) due to optimized hydrogen bonding with active-site residues .
- Anticancer Activity : Thioether-linked compounds (e.g., compound 11) exhibit cytotoxicity via redox modulation, whereas the target compound’s nitro group may generate reactive oxygen species (ROS) in hypoxic tumors .
Synthetic Complexity :
- The target compound requires sequential nitration and chlorination, which can lead to regioselectivity challenges. In contrast, derivatives like 33 are synthesized via simpler alkylation or amidation steps .
- Methoxy-N-methyl analogs (e.g., ) involve protective group strategies to avoid over-alkylation .
Pharmacokinetic Properties :
- Nitro groups often reduce aqueous solubility but improve membrane permeability. For instance, the target compound’s logP (~2.5) is higher than hydroxylated analogs (logP ~1.8), favoring blood-brain barrier penetration .
- Thioether derivatives (e.g., compound 11) exhibit metabolic instability due to sulfur oxidation, whereas the nitro group in the target compound is more metabolically resistant .
Preparation Methods
Amidation Reaction Parameters
The sulfonyl chloride intermediate undergoes nucleophilic substitution with methylamine to form the target sulfonamide. While this step is not explicitly detailed in the cited patent, standard sulfonamide synthesis protocols apply:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) to solubilize the sulfonyl chloride.
-
Base : Triethylamine (TEA) or pyridine to scavenge HCl, preventing side reactions.
-
Methylamine source : Gaseous methylamine or a 40% aqueous solution.
A representative procedure involves:
-
Dissolving 4-chloro-3-nitrobenzenesulfonyl chloride (1 equiv) in anhydrous DCM.
-
Adding methylamine (1.2 equiv) dropwise at 0°C under nitrogen.
-
Stirring for 4–6 hours at room temperature.
-
Extracting with water, drying over Na₂SO₄, and recrystallizing from ethanol.
Yield and Purity Considerations
Under optimal conditions, amidation achieves 85–90% yield. Purity is confirmed via melting point analysis (literature value: 144°C) and ¹H NMR (singlet at δ 2.45 ppm for N-methyl protons). Industrial-scale processes may employ continuous flow reactors to enhance mixing and heat transfer, further improving consistency.
Comparative Analysis of Synthetic Routes
The modern protocol reduces production costs by 40% due to fewer purification steps and higher throughput.
Industrial-Scale Production Insights
Large-scale synthesis prioritizes:
-
Recycling chlorsulfonic acid : Distillation recovers excess reagent, minimizing waste.
-
Automated temperature control : Ensures reproducibility across batches.
-
Waste management : Neutralization of acidic byproducts with Ca(OH)₂ generates inert CaSO₄ sludge.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-methyl-3-nitrobenzenesulfonamide?
Methodological Answer: The synthesis typically involves sequential sulfonation, nitration, and alkylation steps. For example:
- Sulfonation : Reacting benzene derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Nitration : Introducing the nitro group at the meta position using a nitrating mixture (HNO₃/H₂SO₄).
- N-methylation : Treating the intermediate with methylamine in the presence of a base (e.g., triethylamine) to form the N-methylsulfonamide .
Key challenges include controlling regioselectivity during nitration and avoiding over-alkylation. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can NMR spectroscopy confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Look for characteristic peaks:
- A singlet for the N-methyl group (~δ 2.45 ppm, integrating for 3H).
- Aromatic protons split into distinct patterns due to chlorine and nitro substituents (e.g., δ 7.4–8.2 ppm) .
- ¹³C NMR : Signals for the sulfonamide sulfur-bound carbon (~δ 40 ppm) and nitro-substituted aromatic carbons (δ 120–140 ppm) .
- HSQC/HMBC : Correlate protons and carbons to verify connectivity .
Advanced Research Questions
Q. What crystallographic techniques are recommended for resolving its molecular structure?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL (part of the SHELX suite) for refinement. Key parameters:
- Validation Tools : Employ PLATON or CCDC Mercury to check for geometric anomalies (e.g., bond angles, torsion angles) .
- Case Study : A related benzenesulfonamide derivative (CAS 97-16-5) showed C–S bond lengths of ~1.76 Å, with Cl and NO₂ groups causing planar distortion in the aromatic ring .
Q. How do substituent positions influence biological activity in benzenesulfonamide analogues?
Methodological Answer:
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Multi-Technique Validation :
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₁ClN₂O₄S requires m/z 326.0063 [M+H]⁺).
- IR Spectroscopy : Validate sulfonamide (S=O stretches at ~1150 and 1350 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
